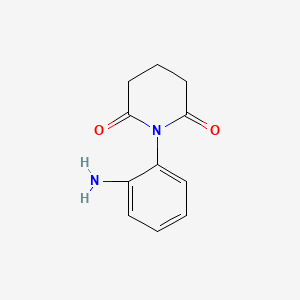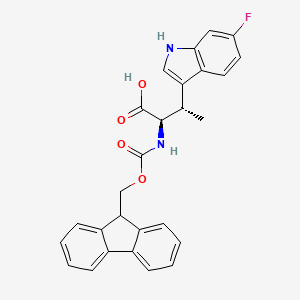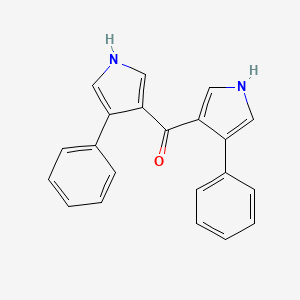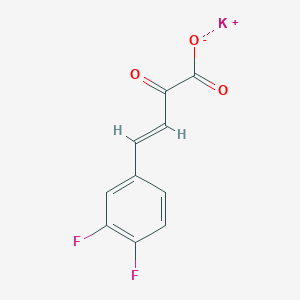![molecular formula C34H26FN3O2S2 B12051799 (5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051799.png)
(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(5Z)-5-[(3-{4-[(4-フルオロベンジル)オキシ]フェニル}-1-フェニル-1H-ピラゾール-4-イル)メチレン]-3-(4-メチルベンジル)-2-チオキソ-1,3-チアゾリジン-4-オン は、チアゾリジンオンコア、ピラゾール環、および様々な置換フェニル基を特徴とする複雑な有機分子です。
準備方法
合成経路と反応条件
この化合物の合成は通常、チアゾリジンオンコアの調製から始まる複数の段階を伴います。これは、チオアミドとα-ハロケトンを塩基性条件下で反応させることで達成できます。次に、ヒドラジン誘導体と1,3-ジケトンを含む環化反応によりピラゾール環が導入されます。最後の段階では、水酸化ナトリウムまたは炭酸カリウムなどの塩基によって促進される、ピラゾール中間体とチアゾリジンオンコアの縮合が行われます。
工業生産方法
この化合物の工業生産は、収率を最大化し、危険な試薬の使用を最小限に抑えるために、合成経路の最適化が伴う可能性があります。これには、反応効率とスケーラビリティを向上させるために、連続フローリアクターを使用することが含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾリジンオン硫黄原子上での酸化反応を起こす可能性があり、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、ピラゾール環またはチアゾリジンオンカルボニル基を標的にし、ジヒドロピラゾールまたはチアゾリジン誘導体を生成する可能性があります。
置換: 化合物中の芳香族環は、求電子置換芳香族反応に関与し、さらに官能化することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬を穏やかな条件で使用します。
還元: 炭素上のパラジウム(Pd / C)または水素化ホウ素ナトリウム(NaBH4)を用いた触媒的水素化。
置換: ルイス酸触媒の存在下での臭素(Br2)またはニトロニウムイオン(NO2 +)などの求電子剤。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: ジヒドロピラゾールまたはチアゾリジン誘導体。
置換: ハロゲン化またはニトロ化された芳香族誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症、抗がん、抗菌作用など、潜在的な治療特性について調査されています。
産業: 特定の電子特性または光学特性を持つ新素材の開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素または受容体に結合することで、その活性を調節することがあります。分子標的としては、キナーゼ、プロテアーゼ、またはGタンパク質共役受容体が挙げられます。関与する経路には、シグナル伝達の阻害、アポトーシスの誘導、または細胞代謝の破壊が含まれる可能性があります。
類似の化合物との比較
類似の化合物
1-(4-フルオロフェニル)ピペラジン: フルオロベンジル基を共有しますが、チアゾリジンオン環とピラゾール環がありません。
酢酸エチル: ケト基を含み、同様の合成用途に使用されますが、構造は単純です。
ジシラン: 独自の電子特性を持つ有機ケイ素化合物ですが、コア構造が異なります。
独自性
(5Z)-5-[(3-{4-[(4-フルオロベンジル)オキシ]フェニル}-1-フェニル-1H-ピラゾール-4-イル)メチレン]-3-(4-メチルベンジル)-2-チオキソ-1,3-チアゾリジン-4-オン の独自性は、チアゾリジンオンコア、ピラゾール環、および複数の置換フェニル基の組み合わせにあります。これにより、単純なアナログにはない独特の化学的および生物学的特性が与えられます。
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorobenzyl group but lacks the thiazolidinone and pyrazole rings.
Ethyl acetoacetate: Contains a keto group and is used in similar synthetic applications but has a simpler structure.
Disilanes: Organosilicon compounds with unique electronic properties but different core structures.
Uniqueness
The uniqueness of (5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone core, a pyrazole ring, and multiple substituted phenyl groups, which confer distinct chemical and biological properties not found in simpler analogs.
特性
分子式 |
C34H26FN3O2S2 |
|---|---|
分子量 |
591.7 g/mol |
IUPAC名 |
(5Z)-5-[[3-[4-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C34H26FN3O2S2/c1-23-7-9-24(10-8-23)20-37-33(39)31(42-34(37)41)19-27-21-38(29-5-3-2-4-6-29)36-32(27)26-13-17-30(18-14-26)40-22-25-11-15-28(35)16-12-25/h2-19,21H,20,22H2,1H3/b31-19- |
InChIキー |
AOLSZKRVNOSAAQ-DXJNIWACSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=C(C=C5)F)C6=CC=CC=C6)/SC2=S |
正規SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=C(C=C5)F)C6=CC=CC=C6)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12051720.png)
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B12051727.png)
![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide](/img/structure/B12051731.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12051751.png)










